molecular formula C13H18ClF2NO2S B13567195 Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B13567195
M. Wt: 325.80 g/mol
InChI Key: JKIYPYRGKQBKQE-UHFFFAOYSA-N
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Description

Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This particular compound is characterized by the presence of an octyl group, a chloro-substituted thiazole ring, and a difluoroacetate moiety. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves several steps. One common method is the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with octanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then reacted with difluoroacetic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C13H18ClF2NO2S

Molecular Weight

325.80 g/mol

IUPAC Name

octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C13H18ClF2NO2S/c1-2-3-4-5-6-7-8-19-11(18)13(15,16)10-9-20-12(14)17-10/h9H,2-8H2,1H3

InChI Key

JKIYPYRGKQBKQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F

Origin of Product

United States

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